molecular formula C7H14N2O B3156639 (E)-1-(2-tert-butylhydrazono)propan-2-one CAS No. 83297-06-7

(E)-1-(2-tert-butylhydrazono)propan-2-one

Cat. No.: B3156639
CAS No.: 83297-06-7
M. Wt: 142.2 g/mol
InChI Key: XSSZFBQDGPIZTD-VMPITWQZSA-N
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Description

(E)-1-(2-tert-butylhydrazono)propan-2-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-tert-butylhydrazono)propan-2-one typically involves the reaction of 2-tert-butylhydrazine with a suitable ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Example Reaction: [ \text{2-tert-butylhydrazine} + \text{acetone} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for hydrazones often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and may include the use of catalysts or specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-tert-butylhydrazono)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2-tert-butylhydrazono)propan-2-one involves its interaction with molecular targets through the hydrazone group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-tert-butylhydrazono)butan-2-one
  • (E)-1-(2-tert-butylhydrazono)pentan-2-one

Uniqueness

(E)-1-(2-tert-butylhydrazono)propan-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and stability compared to similar compounds.

Properties

IUPAC Name

(1E)-1-(tert-butylhydrazinylidene)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)5-8-9-7(2,3)4/h5,9H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSZFBQDGPIZTD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(2-tert-butylhydrazono)propan-2-one

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